6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine sulfonyl group, a benzoyl group, and an azetidinyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrolidine Sulfonyl Group: This can be achieved through the reaction of pyrrolidine with sulfonyl chloride under basic conditions.
Azetidinyl Formation: The azetidinyl moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoyl and pyrrolidine sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Benzoyl Compounds: Benzoyl derivatives are widely used in organic synthesis and medicinal chemistry.
Azetidinyl Compounds: Azetidinyl-containing molecules are important in the development of antibiotics and other pharmaceuticals.
Uniqueness
What sets 6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications.
Properties
IUPAC Name |
6-methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-4-9-19(25)24(21-15)14-16-12-22(13-16)20(26)17-5-7-18(8-6-17)29(27,28)23-10-2-3-11-23/h4-9,16H,2-3,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUSYKPLMUWHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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